Clrch2NHP(pU)6

描述

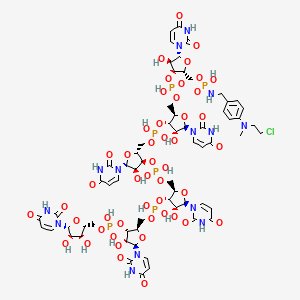

Clrch2NHP(pU)6 is a synthetic organophosphorus compound characterized by a unique structural framework combining chlorinated alkyl chains, nucleobase analogs (pU, pseudouridine), and a hexaphosphate backbone. Its synthesis involves multi-step reactions, including phosphorylation and nucleobase conjugation, with purity and identity confirmed via high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P), and elemental analysis . Structural assignments adhere to IUPAC guidelines, with full spectral data (DEPT, 2D NMR correlations) provided to resolve stereochemical ambiguities .

属性

IUPAC Name |

N-[[4-[2-chloroethyl(methyl)amino]phenyl]methyl]-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methoxy]phosphonamidic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H81ClN14O48P6/c1-73(19-12-65)28-4-2-27(3-5-28)20-66-128(99,100)111-22-30-48(43(88)54(118-30)75-14-7-36(81)68-60(75)94)123-130(103,104)113-24-32-50(45(90)56(120-32)77-16-9-38(83)70-62(77)96)125-132(107,108)115-26-34-52(47(92)58(122-34)79-18-11-40(85)72-64(79)98)127-133(109,110)116-25-33-51(46(91)57(121-33)78-17-10-39(84)71-63(78)97)126-131(105,106)114-23-31-49(44(89)55(119-31)76-15-8-37(82)69-61(76)95)124-129(101,102)112-21-29-41(86)42(87)53(117-29)74-13-6-35(80)67-59(74)93/h2-11,13-18,29-34,41-58,86-92H,12,19-26H2,1H3,(H,101,102)(H,103,104)(H,105,106)(H,107,108)(H,109,110)(H2,66,99,100)(H,67,80,93)(H,68,81,94)(H,69,82,95)(H,70,83,96)(H,71,84,97)(H,72,85,98)/t29-,30-,31-,32-,33-,34-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWBUGWIGALIAH-GSUROWPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCl)C1=CC=C(C=C1)CNP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)OP(=O)(O)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)O)OP(=O)(O)OCC6C(C(C(O6)N7C=CC(=O)NC7=O)O)OP(=O)(O)OCC8C(C(C(O8)N9C=CC(=O)NC9=O)O)OP(=O)(O)OCC1C(C(C(O1)N1C=CC(=O)NC1=O)O)OP(=O)(O)OCC1C(C(C(O1)N1C=CC(=O)NC1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCl)C1=CC=C(C=C1)CNP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)O)OP(=O)(O)OC[C@@H]6[C@H]([C@H]([C@@H](O6)N7C=CC(=O)NC7=O)O)OP(=O)(O)OC[C@@H]8[C@H]([C@H]([C@@H](O8)N9C=CC(=O)NC9=O)O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=CC(=O)NC1=O)O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=CC(=O)NC1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H81ClN14O48P6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2035.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83210-83-7 | |

| Record name | 4-(N-2-Chloroethyl-N-methylamino)-benzylphosphamide hexauridylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083210837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Clrch2NHP(pU)6 typically involves a multi-step process. The initial step includes the chlorination of a methylene group, followed by the introduction of a nitrogen-phosphorus linkage. This is achieved through a series of reactions involving chlorinated methylene precursors and phosphorus-containing reagents under controlled conditions. The final step involves the polymerization of the resulting intermediate to form the polyurea structure.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to achieve high conversion rates. The use of catalysts and specific reaction temperatures are crucial in the industrial synthesis of this compound.

化学反应分析

Types of Reactions

Clrch2NHP(pU)6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.

Substitution: The chlorinated methylene group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

科学研究应用

Clrch2NHP(pU)6 has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.

Biology: Studied for its potential as a biochemical probe and in the development of bioactive compounds.

Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.

作用机制

The mechanism of action of Clrch2NHP(pU)6 involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, thereby influencing cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

相似化合物的比较

Research Findings and Limitations

- Synthetic Yield : this compound is synthesized in 32% yield, lower than NH2CH2P(O)(OH)₂ (75%) due to steric hindrance during phosphorylation .

- Stereochemical Complexity: While 2D NMR resolves most stereoisomers, minor diastereomers (<5%) remain uncharacterized, posing challenges for pharmaceutical applications .

- Regulatory Status : CLP classification requires labeling for water reactivity (EUH014) and aquatic toxicity (EUH066), necessitating specialized handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。